molecular formula C11H14BNO3 B11751346 (3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid

(3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid

Cat. No.: B11751346
M. Wt: 219.05 g/mol
InChI Key: WTSXPKMOIGMSHQ-UHFFFAOYSA-N
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Description

(3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H14BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclopropanecarboxamide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, improving efficiency and reducing waste. The use of automated systems and advanced reactors can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

(3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of (3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and sensing. The boronic acid group can interact with the active site of enzymes, inhibiting their activity by forming a stable complex. This interaction can be exploited in the design of enzyme inhibitors and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid is unique due to the presence of the cyclopropanecarboxamide group, which can impart different reactivity and binding properties compared to other boronic acids. This structural feature can influence its interactions with biological targets and its behavior in chemical reactions, making it a valuable compound for specific applications .

Biological Activity

(3-(Cyclopropanecarboxamidomethyl)phenyl)boronic acid is a derivative of phenylboronic acid, which has gained attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibiting activities, supported by relevant case studies and research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols. This property is exploited in various biochemical applications, including drug delivery and enzyme inhibition. The introduction of functional groups can enhance their biological activity and specificity.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acid derivatives exhibit significant antimicrobial properties against various pathogens. Specifically, this compound has been evaluated for its effectiveness against Gram-negative bacteria that produce beta-lactamases, which confer resistance to beta-lactam antibiotics.

Case Study: Inhibition of Beta-Lactamases

A study reported that derivatives of phenylboronic acids, including those similar to this compound, effectively inhibited class A carbapenemases like KPC-2 and GES-5. The mechanism involves the formation of a covalent bond between the boron atom and the serine residue in the active site of the enzyme, blocking its activity and restoring the efficacy of beta-lactam antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundTarget EnzymeFICI ValueActivity
This compoundKPC-2<0.5Synergistic with meropenem
Similar derivativesAmpC~0.5Synergistic with ceftazidime

Anticancer Activity

The anticancer potential of boronic acids has also been explored, particularly their ability to modulate cellular pathways involved in cancer progression. For instance, this compound may influence proteasomal degradation pathways due to its interaction with proteasome inhibitors like bortezomib.

Research Findings

Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting proteasome function. This mechanism is crucial for treating multiple myeloma and other malignancies. The structural modifications in boronic acids can enhance their selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The enzyme-inhibiting properties of this compound extend beyond beta-lactamases. Boronic acids have been studied for their ability to inhibit various enzymes involved in metabolic pathways.

The binding of boronic acids to enzymes typically involves the formation of a tetrahedral intermediate that mimics the transition state of substrate molecules. This property is advantageous for designing inhibitors targeting serine proteases and other enzymes critical for disease progression .

Properties

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

[3-[(cyclopropanecarbonylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BNO3/c14-11(9-4-5-9)13-7-8-2-1-3-10(6-8)12(15)16/h1-3,6,9,15-16H,4-5,7H2,(H,13,14)

InChI Key

WTSXPKMOIGMSHQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C2CC2)(O)O

Origin of Product

United States

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